molecular formula C12H7F3N4 B11738760 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile

2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile

Cat. No.: B11738760
M. Wt: 264.21 g/mol
InChI Key: LBSUTUIPWBSUPS-UHFFFAOYSA-N
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Description

2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile is a complex organic compound characterized by the presence of amino, trifluoromethyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: A glycine derivative with similar trifluoromethyl and amino groups.

    2-Amino-3-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as an intermediate in organic synthesis.

Uniqueness

2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrile and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H7F3N4

Molecular Weight

264.21 g/mol

IUPAC Name

2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(4-9)7-19-11(6-17)10(18)5-16/h1-4,7H,18H2

InChI Key

LBSUTUIPWBSUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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